

Comprehensive Spectroscopic Characterization of Hexanoyltriacetic Acid Lactone (HTAL)

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Compound of Interest

Compound Name: 2H-Pyran-2-one, 4-hydroxy-6-(2-oxoheptyl)-
CAS No.: 327175-05-3
Cat. No.: B8127924

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Compound: 4-hydroxy-6-(2-oxoheptyl)-2H-pyran-2-one CAS: 327175-05-3 Molecular Formula: C₁₂H₁₆O₄ Molecular Weight: 224.25 g/mol

Executive Summary & Biosynthetic Context

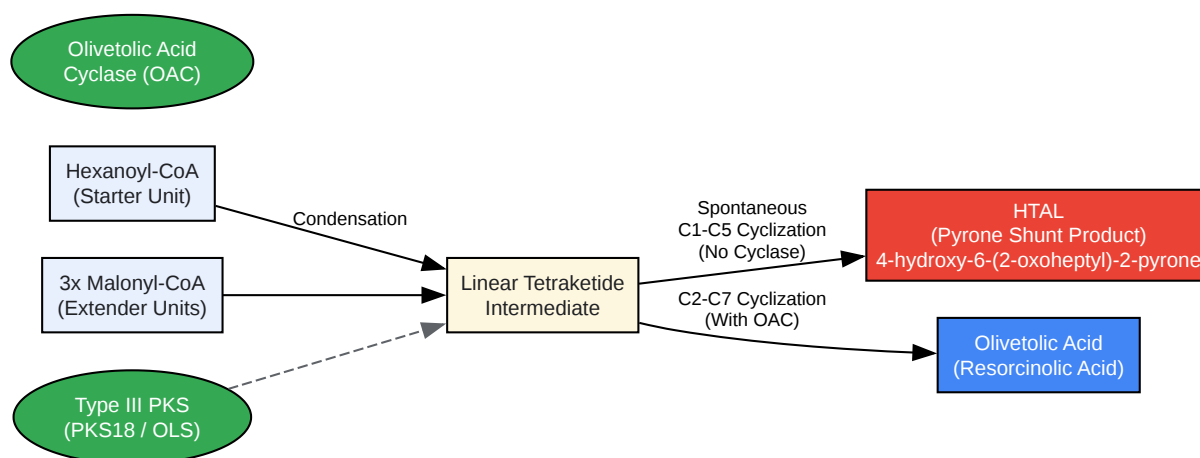
This compound is a tetraketide pyrone derivative, primarily identified as a "derailment" or shunt product of Type III Polyketide Synthases (PKSs). It is structurally significant in the study of:

- **Mycobacterium tuberculosis:** Produced by PKS18 (and related PKS11) when condensing hexanoyl-CoA with malonyl-CoA, serving as a model for mycobacterial lipid metabolism.
- **Cannabinoid Biosynthesis:** A byproduct of the Olivetol Synthase (OLS) reaction in *Cannabis sativa* when the cyclase enzyme (OAC) is absent or inefficient.

Unlike the thermodynamic product (olivetolic acid), HTAL results from the premature cyclization of the linear polyketide chain into a pyrone ring, leaving the hexanoyl starter unit modified as a keto-heptyl side chain.

Biosynthetic Pathway Visualization

The following diagram illustrates the divergence between the canonical cannabinoid pathway and the formation of HTAL.



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Figure 1: Divergent biosynthetic pathways of Hexanoyl-CoA. HTAL forms via spontaneous lactonization (C1-C5) in the absence of cyclase activity.

Spectroscopic Analysis Strategy

Characterizing HTAL requires distinguishing the pyrone core from the side chain ketone. The molecule possesses two distinct carbonyl environments and a highly exchangeable enolic hydroxyl group.

A. Nuclear Magnetic Resonance (NMR)

Solvent Selection: DMSO- d_6 is the mandatory solvent.

- Reasoning: The 4-hydroxyl group on the pyrone ring is acidic and prone to exchange. In $CDCl_3$, the signal is often broad or invisible, and the compound may aggregate. DMSO- d_6 stabilizes the enol form and provides sharp signals for the exchangeable proton.

1. ^1H NMR Analysis (400/500 MHz, DMSO- d_6)

The spectrum is defined by two isolated spin systems: the pyrone ring protons and the side chain alkyl group.

Position	Shift (δ , ppm)	Multiplicity	Integration	Assignment Logic
4-OH	11.0 - 11.5	br s	1H	Enolic OH. Highly deshielded due to H-bonding/acidity.
H-5	6.10 - 6.15	d (J~2Hz) or s	1H	Olefinic proton on pyrone. Deshielded by adjacent oxygen.
H-3	5.40 - 5.50	d (J~2Hz) or s	1H	Olefinic proton alpha to carbonyl. Characteristic of 4-OH-2-pyrones.
H-1'	3.60 - 3.70	s	2H	Methylene bridge between pyrone (C6) and ketone (C2'). "Benzylic"-like.
H-3'	2.45 - 2.55	t (J=7Hz)	2H	Methylene alpha to side-chain ketone.
H-4'	1.45 - 1.55	m	2H	Methylene beta to ketone.
H-5', 6'	1.20 - 1.35	m	4H	Bulk alkyl chain.
H-7'	0.85 - 0.90	t (J=7Hz)	3H	Terminal methyl.

Critical Diagnostic: The singlet at ~3.65 ppm (H-1') is the "fingerprint" of the HTAL structure. It confirms the linkage between the pyrone ring and the 2-oxo side chain. If this were the resorcinol isomer (Olivetol), this signal would be aromatic or absent.

2. ^{13}C NMR Analysis (100/125 MHz, DMSO- d_6)

The carbon spectrum must resolve three carbonyl-type carbons.

Position	Shift (δ , ppm)	Type	Assignment
C-2'	204.0 - 206.0	C=O	Side chain ketone. Most deshielded signal.
C-4	169.0 - 171.0	C-OH	Enolic carbon (often broad).
C-2	163.0 - 165.0	C=O	Lactone carbonyl.
C-6	158.0 - 160.0	C-O	Pyrone ring carbon attached to side chain.
C-5	98.0 - 100.0	CH	Ring methine.
C-3	88.0 - 90.0	CH	Ring methine (shielded by enol).
C-1'	44.0 - 46.0	CH ₂	Linker methylene.
Alkyl	30.0, 22.0, 13.0	CH ₂ /CH ₃	Pentyl chain carbons.

B. Mass Spectrometry (MS)

Ionization Mode: Electrospray Ionization (ESI) in Negative Mode (ESI-) is preferred due to the acidic 4-OH group. Positive mode (ESI+) is viable but may show adducts.

- ESI(-):
 - $[\text{M-H}]^-$: m/z 223.
 - Mechanism: Deprotonation of the 4-OH group.

- ESI(+):
 - $[M+H]^+$: m/z 225.
 - $[M+Na]^+$: m/z 247.
- Fragmentation (MS/MS of m/z 225):
 - m/z 207: Loss of H₂O (common in hydroxy pyrones).
 - m/z 181: Loss of C₃H₈ (Propyl radical? Less common).
 - m/z 154: Loss of pentyl chain fragments (McLafferty rearrangement equivalent).
 - m/z 127: Characteristic pyrone core fragment (C₆H₇O₃⁺).

C. Infrared Spectroscopy (IR)

The IR spectrum provides rapid confirmation of the functional groups.

- 3100 - 3400 cm⁻¹: Broad -OH stretch (H-bonded).
- 1700 - 1720 cm⁻¹: Ketone C=O stretch (Side chain).
- 1650 - 1680 cm⁻¹: Lactone C=O stretch (Conjugated).
- 1550 - 1600 cm⁻¹: C=C ring skeletal vibrations.

Experimental Protocols

Protocol 1: NMR Sample Preparation

Objective: Obtain high-resolution ¹H and ¹³C spectra without aggregation artifacts.

- Mass: Weigh 5–10 mg of HTAL solid.
- Solvent: Add 600 μL of DMSO-d₆ (99.9% D).
 - Note: Do not use CDCl₃ or Methanol-d₄ if observing the 4-OH signal is critical; methanol will exchange with the proton, eliminating the signal.

- Tube: Transfer to a clean, dry 5mm NMR tube.
- Acquisition:
 - Run ^1H NMR with 16 scans, d1 (relaxation delay) = 1.0 s.
 - Run ^{13}C NMR with 1024 scans minimum (quaternary carbons are slow to relax).
 - Optional: HMBC (Heteronuclear Multiple Bond Correlation) is recommended to verify the connection between H-1' (3.65 ppm) and C-2' (205 ppm) / C-6 (159 ppm).

Protocol 2: HPLC-UV-MS Identification

Objective: Separate HTAL from biosynthetic mixtures (e.g., Olivetolic Acid).

- Column: C18 Reverse Phase (e.g., Kinetex 2.6 μm , 100 x 2.1 mm).
- Mobile Phase:
 - A: Water + 0.1% Formic Acid.
 - B: Acetonitrile + 0.1% Formic Acid.
- Gradient: 5% B to 95% B over 10 minutes.
- Detection:
 - UV: 280 nm (General aromatic) and 300 nm (Pyrone specific max).
 - MS: ESI Negative Mode, Scan range 100–500 m/z.
- Retention Time: HTAL is generally less hydrophobic than Olivetolic Acid (due to the lack of the aromatized resorcinol ring and the presence of the polar ketone/lactone motif). Expect elution slightly earlier than the corresponding resorcinol.

References

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